molecular formula C14H20O7 B1425225 1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone CAS No. 78748-89-7

1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone

Cat. No. B1425225
CAS RN: 78748-89-7
M. Wt: 300.3 g/mol
InChI Key: GAEJYJBXEWYVOB-HTFKAIDBSA-N
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Description

“1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone” is a chemical compound with the molecular formula C14H20O7. It is a key intermediate in the development of drugs tasked with combating HIV and AIDS .

Scientific Research Applications

Crystal and Molecular Structures

  • The crystal and molecular structures of derivatives including 1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone have been extensively studied. These structures provide insights into the conformation and interactions of such compounds, aiding in the understanding of their chemical behavior and potential applications (Ruz̆ić-Toroš et al., 1986).

Synthesis and Derivatives

  • Various methods of synthesizing and modifying this compound and its derivatives have been explored. These methods enable the creation of a range of substances with potential applications in different areas of chemistry and biochemistry (Dax & Weidmann, 1972).

NMR Spectroscopy Applications

  • This compound has been examined through NMR spectroscopy, an important tool in chemical analysis. This provides detailed information on its structure and properties, which is crucial for understanding its potential uses (Csuk, Müller, & Weidmann, 1984).

Preparations of Derivatives

  • The compound has been used as a starting point for synthesizing a variety of derivatives. These derivatives have potential applications in medicinal chemistry, material science, and as intermediates in other chemical syntheses (Horton & Tsai, 1977).

Alduronic Acid Lactones Synthesis

  • The compound is utilized in the specific synthesis of alduronic acid lactones, which are important in carbohydrate chemistry and have potential applications in various industrial and research contexts (Francisco, Martín, & Suárez, 1998).

properties

IUPAC Name

[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEJYJBXEWYVOB-HTFKAIDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675980
Record name (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone

CAS RN

78748-89-7
Record name (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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